
Rhodamine B
B1680604
81-88-9
C28H31ClN2O3
479 g/mol
PYWVYCXTNDRMGF-UHFFFAOYSA-N
[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride
Description |
Rhodamine B is a fluorescent dye that is widely used in various scientific and industrial applications due to its high fluorescence intensity and stability. It is a bright red-orange color and is commonly used as a dye for textiles, plastics, and other materials. In the scientific world, Rhodamine B has found applications in a range of fields, including biochemistry, cell biology, and optics. |
Scientific Research Applications |
Rhodamine B is widely used as a fluorescence tracer in a range of scientific fields, including cell biology, biochemistry, and optics. It has been used to study the behavior of cells and molecules in vitro and in vivo, as well as to monitor the transport and trafficking of molecules in cells. Rhodamine B has also been used to monitor the behavior of cells in response to environmental stress and to evaluate the efficacy of therapeutic agents. |
Mechanism of Action |
Rhodamine B works by binding to cellular structures and fluorescing when exposed to light in the appropriate wavelength range. This fluorescence can be detected using a fluorescence microscope, allowing researchers to visualize and track the movement of cells and molecules. The exact mechanism of action for Rhodamine B may vary depending on the specific application. |
Biochemical and Physiological Effects |
The effects of Rhodamine B on cells and organisms have been widely studied, and it has been found to be generally safe and non-toxic at the concentrations used for research purposes. However, as with any foreign substance introduced into the body, there may be some potential for cellular toxicity or other adverse effects, particularly with prolonged exposure or at high doses. Further research is needed to fully understand the biochemical and physiological effects of Rhodamine B. |
Advantages and Limitations for Lab Experiments |
One of the main advantages of Rhodamine B is its high fluorescence intensity and stability, making it a reliable and robust tool for scientific research. Additionally, it is widely available and relatively inexpensive, making it accessible to researchers in a range of fields. However, as with any research tool, there are limitations to its use. For example, the fluorescence of Rhodamine B may interfere with other fluorescent dyes or labels used in the same experiment, leading to potential misinterpretation of results. |
Future Directions |
The potential applications of Rhodamine B in scientific research are vast, and continued research is likely to lead to new and innovative uses for this important tool. One potential area of future research is the development of new Rhodamine B derivatives or analogs with improved fluorescence properties or specificity for certain cellular structures. Additionally, exploring the potential for using Rhodamine B in in vivo imaging and therapeutic applications is also likely to be an area of active investigation in the future. In conclusion, Rhodamine B is a versatile and valuable tool for scientific research, with applications in a range of fields including cell biology, biochemistry, and optics. Its high fluorescence intensity and stability, as well as its relatively low cost and wide availability, make it an attractive option for researchers. With continued research, Rhodamine B has the potential to lead to new discoveries and advancements in a variety of scientific fields. |
CAS RN | 81-88-9 |
Product Name | Rhodamine B |
Molecular Formula | C28H31ClN2O3 |
Molecular Weight | 479 g/mol |
IUPAC Name | [9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI | InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H |
InChI Key | PYWVYCXTNDRMGF-UHFFFAOYSA-N |
SMILES | CCN(C1=CC2=[O+]C3=C(C=CC(N(CC)CC)=C3)C(C4=CC=CC=C4C(O)=O)=C2C=C1)CC.[Cl-] |
Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-] |
Appearance | Solid powder |
Color/Form |
GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT LEAFLETS FROM DILUTE HYDROCHLORIC ACID |
Melting Point | 165.0 °C |
Other CAS RN | 81-88-9 |
Physical Description |
C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics. Green crystals or reddish-violet powder. |
Pictograms | Corrosive; Irritant |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility |
VERY SOL IN WATER & ALCOHOL SLIGHTLY SOL IN HYDROCHLORIC ACID & SODIUM HYDROXIDE SOL IN BENZENE |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
hodamine B rhodamine B acetate rhodamine B chloride rhodamine B dihydride tetraethylrhodamine |
Origin of Product | United States |
"Safety data sheet" (PDF). Roth. 2013.
Cai SS, Stark JD (November 1997). "Evaluation of five fluorescent dyes and triethyl phosphate as atmospheric tracers of agricultural sprays". Journal of Environmental Science and Health, Part B. 32 (6): 969–83. doi:10.1080/03601239709373123.
Slate D, Algeo TP, Nelson KM, et al. (December 2009). Bethony JM (ed.). "Oral rabies vaccination in north america: opportunities, complexities, and challenges". PLOS Neglected Tropical Diseases. 3 (12): e549. doi:10.1371/journal.pntd.0000549. PMC 2791170. PMID 20027214.
MacEvoy B. "Handprint: color making attributes". www.handprint.com.
Birtalan E, Rudat B, Kölmel DK, et al. (2011). "Investigating rhodamine B-labeled peptoids: scopes and limitations of its applications". Biopolymers. 96 (5): 694–701. doi:10.1002/bip.21617. PMID 22180914.
Chauhan VM, Hopper RH, Ali SZ, et al. (March 2014). "Thermo-optical characterization of fluorescent rhodamine B based temperature-sensitive nanosensors using a CMOS MEMS micro-hotplate". Sensors and Actuators. B, Chemical. 192: 126–133. doi:10.1016/j.snb.2013.10.042. PMC 4376176. PMID 25844025.
Bedmar AP, Araguás LA (2002). Detection and Prevention of Leaks from Dams. Taylor & Francis. ISBN 90-5809-355-7.
Prahl S. "Rhodamine B". OMLC.
Kubin R (1982). "Fluorescence quantum yields of some rhodamine dyes" (PDF). Journal of Luminescence. 27 (4): 455–462. Bibcode:1982JLum...27..455K. doi:10.1016/0022-2313(82)90045-X.
Casey KG, Quitevis EL (1988). "Effect of solvent polarity on nonradiative processes in xanthene dyes: Rhodamine B in normal alcohols". The Journal of Physical Chemistry. 92 (23): 6590–6594. doi:10.1021/j100334a023.
Kellogg RE, Bennett RG (1964). "Radiationless Intermolecular Energy Transfer. III. Determination of Phosphorescence Efficiencies". The Journal of Chemical Physics. 41 (10): 3042–3045. Bibcode:1964JChPh..41.3042K. doi:10.1063/1.1725672.
Snare M (1982). "The photophysics of rhodamine B". Journal of Photochemistry. 18 (4): 335–346. doi:10.1016/0047-2670(82)87023-8.
Karstens T, Kobs K (1980). "Rhodamine B and rhodamine 101 as reference substances for fluorescence quantum yield measurements". The Journal of Physical Chemistry. 84 (14): 1871–1872. doi:10.1021/j100451a030.
Strack R (May 2019). "Bypassing bleaching with fluxional fluorophores". Nature Methods (Paper). 16 (5): 357. doi:10.1038/s41592-019-0402-2. PMID 31040423.(subscription required)
"Naval Jelly MSDS with Rhodamine B" (PDF). Locite Corporation. 20 October 1998. Archived from the original (PDF) on 2010-04-15.
Lin S (2015). "Rapid and sensitive SERS method for determination of Rhodamine B in chili powder with paper-based substrates". Analytical Methods. 7 (12): 5289. doi:10.1039/c5ay00028a. Retrieved 1 February 2018.
REACTION_CXSMILES
|
CCN(C1C=C[C:9]2[C:12]([C:25]3C(C(O)=O)=CC=CC=3)=[C:13]3[C:23]([O:24][C:8]=2C=1)=[CH:22][C:16](=[N+](CC)CC)[CH:15]=[CH:14]3)CC.[Cl-].[OH:35][CH2:36][CH:37](CO)[OH:38].[CH2:41](O)COCCO>O>[CH2:23]([O:24][CH2:8][CH2:9][O:35][CH2:36][CH2:37][OH:38])[CH2:13][CH2:14][CH3:15].[CH3:25][CH:12]([CH2:13][C:23]([OH:24])([C:22]#[CH:16])[CH3:41])[CH3:9] |f:0.1|
|
Name
|
Rhodamine FB
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]
|
Name
|
pectin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Pectin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
glycerol
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
diethylene glycol
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
water
|
Quantity
|
78.64 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Procedure details |
A solution containing 2.50 g Kayacryl Rhodamine FB (Product Name, Nippon Kayaku, C.I. Acid Red 52), 0.06 g LM pectin (Product Name: LM-104AS, The Copenhagen Pectin Factory Ltd.), 5.00 g of glycerol, 5.00 g of diethylene glycol, 8.00 g diethylene glycol mono-n-butyl ether, 0.80 g of Surfynol 465, and 78.64 g of ultrapure water was prepared. The solution was stirred for 2 hours and then filtered through a 5 μm stainless steel mesh. |
Type
|
FILTRATION
|
Details
|
filtered through a 5 μm stainless steel mesh
|
Reaction Time |
2 h |
Name
|
diethylene glycol mono-n-butyl ether
|
Type
|
product
|
Smiles
|
C(CCC)OCCOCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Name
|
Surfynol
|
Type
|
product
|
Smiles
|
CC(C)CC(C)(C#C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
REACTION_CXSMILES
|
[CH3:1]/[C:2](/[CH:19]=[CH:20]/[CH:21]=[C:22](\[CH3:28])/[CH:23]=[CH:24]/[C:25]([OH:27])=[O:26])=[CH:3]\[CH:4]=[CH:5]\[CH:6]=[C:7](/[CH3:18])\[CH:8]=[CH:9]\[CH:10]=[C:11](/[CH3:17])\[CH:12]=[CH:13]\[C:14]([OH:16])=[O:15].[CH:29]1C=CC2C3(C4C=C(I)C(O)=C(I)C=4OC4C(I)=C(O)C(I)=CC3=4)OC(=O)C=2C=1.C1C=C(C2C3C(=C(I)C([O-])=C(I)C=3)OC3C=2C=C(I)C(C=3I)=O)C(C([O-])=O)=CC=1.[Na+].[Na+].CC1C(C(O)=O)=C(O)C=C2C(C3C(O)=C(O)C([C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=C(O)C=3C(=O)C=12)=O.CC1C(C(O)=O)=C(O)C=C2C(C3C(O)=C(O)C([C@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=C(O)C=3C(=O)C=12)=O.CC1C=CC(N/N=C2/C3C(C=C(C([O-])=O)C/2=O)=CC=CC=3)=C(S([O-])(=O)=O)C=1.[Ca+2].C1C(Br)=C([O-])C(Br)=C2OC3C(C4(OC(=O)C5C(Cl)=C(Cl)C(Cl)=C(Cl)C4=5)C=12)=CC(Br)=C([O-])C=3Br.[Na+].[Na+].CCN(C1C=CC2C(C3C=CC=CC=3C(C)=O)=C3C(=CC(C=C3)=[N+](CC)CC)OC=2C=1)CC.CCN(C1C=CC2C(C3C(C(O)=O)=CC=CC=3)=C3C(OC=2C=1)=CC(=[N+](CC)CC)C=C3)CC.[Cl-].C1[C@@H](C(O)=O)NC(C(O)=O)=C/C/1=C/C=[N+]1C2C(=CC(O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)=C(O)C=2)C[C@H]1C([O-])=O.C1C(/C=C/N2C3C(=CC(O[C@@H]4O[C@H](CO)[C@@H](O)[C@H](O)[C@H]4O)=C(O)C=3)C[C@H]2C([O-])=O)=CC(C(O)=O)=N[C@@H]1C([O-])=O.C1C(N=NC2C(=O)N(C3C=CC(S([O-])(=O)=O)=CC=3)N=C2C([O-])=O)=CC=C(S([O-])(=O)=O)C=1.[Na+].[Na+].[Na+].C1C=C(C2C3C=CC([O-])=CC=3OC3C=2C=CC(C=3)=O)C(C([O-])=O)=CC=1.[Na+].[Na+].C1C=CC(C(O)=O)=C(C2C3C=CC(O)=CC=3OC3C=2C=CC(C=3)=O)C=1.C1C=C2C(OC3(C4C=CC(O)=CC=4OC4C=C(O)C=CC3=4)C2=CC=1)=O>>[CH3:18]/[C:7](/[CH:8]=[CH:9]/[CH:10]=[C:11](/[CH:12]=[CH:13]/[C:14]([OH:16])=[O:15])\[CH3:17])=[CH:6]\[CH:5]=[CH:4]\[CH:3]=[C:2](\[CH:19]=[CH:20]\[CH:21]=[C:22](/[CH:23]=[CH:24]/[C:25]([O:27][CH3:29])=[O:26])\[CH3:28])/[CH3:1] |f:2.3.4,7.8,9.10.11,13.14,17.18.19.20,21.22.23|
|
Name
|
norbixin
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)O)/C)/C)/C=C/C=C(/C=C/C(=O)O)\C
|
Name
|
C.I. 75470
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
|
Name
|
C.I. 15850:1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)[O-].[Ca+2]
|
Name
|
phloxin B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)[O-])Br.[Na+].[Na+]
|
Name
|
C.I. 45410
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C1=C2C(=C(C(=C1Br)[O-])Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)[O-])Br.[Na+].[Na+]
|
Name
|
rhodamine B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
CCN(CC)C=1C=CC2=C(C1)OC3=CC(=[N+](CC)CC)C=CC3=C2C=4C=CC=CC4C(=O)C
|
Name
|
C.I. 45170
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-]
|
Name
|
betanin
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O
|
Name
|
E162
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)[O-]
|
Name
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tartrazine
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
|